2-[(Oxolan-3-yl)methoxy]ethan-1-amine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (126 MHz, CDCl₃):
Fourier-Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry (MS)
- m/z 145.2 : Molecular ion peak [M]⁺.
- m/z 128.1 : Fragment due to loss of NH₂ (-17 Da).
- m/z 87.1 : Oxolan-methoxy fragment [C₅H₉O₂]⁺.
X-ray Crystallography and Conformational Analysis
No published X-ray crystallographic data exists for this compound. However, conformational insights can be inferred from related tetrahydrofuran derivatives:
- The oxolan ring typically adopts an envelope conformation , with the 3-position substituent influencing puckering angles.
- The ethanamine chain exhibits gauche conformations due to rotational flexibility around the C-O and C-C bonds.
Molecular dynamics simulations suggest:
- Intra-molecular hydrogen bonding between the amine group and ether oxygen stabilizes specific conformers.
- Energy barriers for rotation about the O-CH₂ bond are ~5–8 kJ/mol.
Computational Chemistry Predictions (DFT, Molecular Modeling)
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide the following insights:
- Optimized geometry : The oxolan ring exhibits a puckering amplitude (θ) of 25°, with a phase angle (φ) of 150°.
- Electrostatic potential : The amine group acts as a nucleophilic site (Mulliken charge: -0.45 e), while the ether oxygen is mildly electrophilic (+0.25 e).
- Frontier molecular orbitals : The HOMO-LUMO gap is 6.2 eV, indicating moderate reactivity.
| Computational Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.8 |
| LUMO energy (eV) | -0.6 |
| Dipole moment (Debye) | 2.3 |
Properties
IUPAC Name |
2-(oxolan-3-ylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-2-4-10-6-7-1-3-9-5-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLBYZEAZIMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883536-74-1 | |
| Record name | 2-[(oxolan-3-yl)methoxy]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Etherification via Reaction of Tetrahydrofuran and Ethylene Oxide
The most commonly reported and industrially relevant preparation method involves the nucleophilic ring-opening reaction of tetrahydrofuran (THF) with ethylene oxide under mild conditions. This method is characterized by:
- Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures to promote ring-opening without harsh conditions.
- Catalysis: Often proceeds without the need for strong catalysts, although mild acidic or basic catalysts can be used to enhance reaction rates.
- Mechanism: The nucleophilic oxygen of tetrahydrofuran attacks the electrophilic ethylene oxide, leading to the formation of the oxolane-3-yl methoxy ethanamine structure.
- Product Purity: This method yields high-purity products suitable for research and industrial applications.
- Scalability: Industrial synthesis often employs continuous flow reactors to improve control over reaction parameters and product consistency.
| Parameter | Details |
|---|---|
| Reactants | Tetrahydrofuran, Ethylene oxide |
| Temperature | Room temperature to mild heating (~25-40 °C) |
| Catalyst | None or mild acid/base catalysts |
| Reaction Time | Several hours to optimize yield |
| Product Purity | High purity, suitable for research use |
| Industrial Adaptation | Continuous flow reactors for scale-up |
This preparation approach is noted for its simplicity and efficiency, aligning with green chemistry principles by minimizing hazardous reagents and harsh conditions.
Alternative Synthetic Routes
While the direct etherification of tetrahydrofuran with ethylene oxide is primary, other synthetic strategies may involve multi-step reactions starting from protected intermediates or employing different nucleophiles and leaving groups to construct the ether linkage and amine functionality. However, these methods are less commonly reported and typically more complex.
Analytical and Research Findings on Preparation
- Spectroscopic Confirmation: The synthesized compound is routinely characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.
- Yield and Efficiency: Reported yields for the direct reaction of tetrahydrofuran with ethylene oxide are typically high, often exceeding 80%, with minimal by-products.
- Reaction Optimization: Parameters such as solvent choice, temperature, and reactant ratios are optimized to maximize yield and minimize side reactions.
- Safety Considerations: Ethylene oxide is a hazardous and reactive epoxide; thus, reactions are conducted with appropriate safety protocols, including controlled temperature and pressure, and proper ventilation.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Materials | Tetrahydrofuran, Ethylene oxide |
| Reaction Type | Nucleophilic ring-opening etherification |
| Conditions | Mild temperature, ambient pressure |
| Catalyst | Typically none or mild acid/base |
| Reaction Time | Variable, optimized for maximum yield |
| Yield | High (typically >80%) |
| Purification | Crystallization or distillation |
| Analytical Techniques | NMR, IR, MS for structural confirmation |
| Industrial Scale-up | Continuous flow reactors for consistent quality |
| Safety | Requires handling of ethylene oxide with care |
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-3-yl)methoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as halides and amines . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Oxolan-3-yl)methoxy]ethan-1-amine is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physical Properties
The following table summarizes key structural and physical properties of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine and its analogs:
Key Observations:
- Ring Size and Flexibility : The target compound’s tetrahydrofuran (5-membered ring) provides greater rigidity compared to the tetrahydropyran (6-membered) analog .
- Electronic Effects: Fluorination in C₇H₁₅ClFNO introduces electron-withdrawing properties, which may improve metabolic stability in drug design .
- Bioactivity : The thiazole-containing analog (CAS: 2228600-47-1) could exhibit unique biological interactions due to the sulfur and nitrogen heteroatoms in its structure .
Target Compound:
- Applications : Likely used as a building block in pharmaceuticals, agrochemicals, or polymer synthesis due to its dual functional groups.
Analogs:
2-Methoxy-1-(oxan-3-yl)ethan-1-amine (CAS: 1522002-87-4): Synthesis: Similar to the target compound but starting with tetrahydropyran-3-methanol. Applications: Potential use in chiral ligand synthesis for catalysis .
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine (CAS: 40141-15-9):
- Synthesis : Benzylation of ethanamine using 4-methoxybenzyl chloride.
- Applications : Intermediate in psychoactive phenethylamine derivatives (e.g., NBOMe analogs) .
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine HCl: Synthesis: Fluorination via electrophilic substitution or hydrogen fluoride addition. Applications: Investigated in radiotheranostics due to fluorine’s isotopic properties .
Thiazole-oxy analog (CAS: 2228600-47-1):
Research Findings and Limitations
- Solubility : The target compound’s aliphatic ether group likely confers better aqueous solubility compared to aromatic analogs .
- Stability : Fluorinated derivatives (e.g., CAS: N/A) may resist oxidative degradation, making them suitable for in vivo applications .
- Limitations: Limited pharmacological data exist for these compounds, and safety profiles (e.g., toxicity, mutagenicity) remain understudied .
Biological Activity
2-[(Oxolan-3-yl)methoxy]ethan-1-amine, a compound with the molecular formula C7H15NO2, has garnered attention in the scientific community due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and findings from relevant studies.
The compound is characterized by the presence of an oxolane ring and a methoxy group, contributing to its distinct chemical reactivity. Its molecular weight is approximately 145.2 g/mol, making it a small molecule that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate enzymatic activity and influence various biochemical pathways. The compound's mechanism involves:
- Nucleophilic Substitution : The methoxy group can be replaced by nucleophiles in biochemical reactions.
- Enzyme Modulation : It may bind to active sites on enzymes, altering their function and affecting metabolic processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Antifungal Activity : Similar to its antimicrobial properties, antifungal potential has been noted, warranting additional investigation into its efficacy against various fungal pathogens.
- Potential Drug Candidate : Ongoing research is assessing its viability as a therapeutic agent for various diseases due to its unique structural features and biological interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential applications:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibited inhibition against Gram-positive bacteria | |
| Antifungal | Showed potential against specific fungal strains | |
| Enzyme Interaction | Modulated activity of selected enzymes |
Case Study: Antimicrobial Screening
A study conducted on various derivatives of oxolane-containing compounds highlighted the antimicrobial efficacy of this compound. The compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations lower than those required for traditional antibiotics. This suggests its potential role as an alternative therapeutic agent in combating antibiotic-resistant bacteria .
Q & A
Q. What are the recommended synthetic routes for 2-[(Oxolan-3-yl)methoxy]ethan-1-amine, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution between 3-hydroxytetrahydrofuran (oxolan-3-ol) and a functionalized epoxide, typically under alkaline conditions (e.g., NaOH or KOH catalysis). Key parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- HPLC : Quantifies purity (>95% typical) and detects impurities .
- NMR Spectroscopy : Confirms structure via proton (¹H) and carbon (¹³C) resonance peaks (e.g., δ 3.5–4.0 ppm for oxolane-OCH₂ and δ 2.7 ppm for NH₂-CH₂) .
- Mass Spectrometry : Validates molecular weight (145.2 g/mol) and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a versatile intermediate in synthesizing:
- Neuroactive agents : Its ether-amine motif facilitates binding to neurotransmitter receptors (e.g., serotonin 5HT1A) .
- Polymer precursors : Functionalization with acrylates or epoxides enables crosslinked hydrogel synthesis .
Advanced Research Questions
Q. How does the oxolane ring’s conformation influence the compound’s reactivity in nucleophilic substitution reactions compared to linear ether analogs?
The oxolane ring introduces steric constraints and electronic effects due to its puckered structure. Compared to linear ethers (e.g., ethoxy derivatives), the ring’s partial rigidity reduces rotational freedom, favoring regioselective reactions at the methoxy group. Computational studies (DFT) show enhanced electron density at the ether oxygen, increasing susceptibility to electrophilic attack .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from:
- Purity variations : Ensure ≥95% purity via HPLC and NMR.
- Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration <0.1%).
- Structural analogs : Compare activity with 1-(oxolan-3-yl)ethan-1-amine hydrochloride (CID 21054629) to isolate the methoxy group’s contribution .
Q. What computational methods are suitable for predicting the compound’s interaction with neurotransmitter receptors?
- Molecular Docking : Use AutoDock Vina to model binding to serotonin 5HT1A (PDB ID 6WGT). The amine group forms hydrogen bonds with Asp116, while the oxolane ring engages in hydrophobic interactions .
- MD Simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories in GROMACS .
- QSAR Models : Correlate substituent effects (e.g., fluorine or methyl groups) with IC₅₀ values for receptor inhibition .
Q. How can researchers address challenges in scaling up synthesis from laboratory to pilot scale?
- Continuous Flow Reactors : Improve mixing and heat transfer for epoxide ring-opening steps .
- Automated Purification : Implement flash chromatography systems with inline UV detection to maintain yield (>80%) and purity .
- Solvent Recycling : Recover DMF via distillation to reduce costs and environmental impact .
Methodological Considerations
Q. How can the stability of this compound be ensured during storage and experiments?
- Storage : Keep under inert gas (N₂ or Ar) at 4°C in amber glass vials to prevent oxidation .
- Handling : Use anhydrous solvents (e.g., THF or EtOAc) in moisture-free environments to avoid hydrolysis of the ether linkage .
Q. What comparative structural analyses differentiate this compound from analogs like 1-(tetrahydrofuran-3-yl)ethan-1-amine?
- Substituent Effects : The methoxy group in this compound enhances polarity (logP = 0.2 vs. 0.8 for tetrahydrofuran analogs), impacting solubility and membrane permeability .
- Biological Activity : Unlike non-methoxy analogs, this compound shows selective 5HT1A receptor inhibition (IC₅₀ = 12 µM vs. >50 µM for 1-(oxolan-3-yl)ethan-1-amine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
